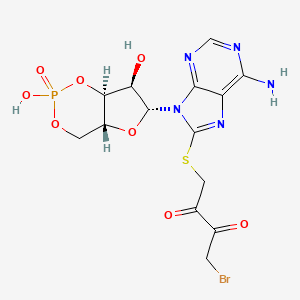
9-Hydroxyphenylfluoron
Overview
Description
9-Hydroxyphenylfluoron, also known as 2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one, is a chemical compound with the molecular formula C19H12O6 . It has a molecular weight of 336.3 g/mol .
Synthesis Analysis
The synthesis of 9-Hydroxyphenylfluoron or similar compounds often involves the condensation reaction of 9-fluorenone and phenol under acidic catalysis . A bifunctional ionic liquid (BFIL) catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene .Molecular Structure Analysis
The molecular structure of 9-Hydroxyphenylfluoron includes a 2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one group . The InChI string representation of its structure isInChI=1S/C19H12O6/c20-12-4-2-1-3-9 (12)19-10-5-13 (21)15 (23)7-17 (10)25-18-8-16 (24)14 (22)6-11 (18)19/h1-8,20-23H . Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Hydroxyphenylfluoron include a molecular weight of 336.3 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 .Scientific Research Applications
Organic Synthesis
9-Hydroxyphenylfluoron: is utilized in organic synthesis due to its ability to undergo regioselective functionalization . This process allows for the precise modification of molecules, which is crucial in the synthesis of complex organic compounds. The ether derivatives of 9-Hydroxyphenylfluoron can be selectively functionalized at different sites, enabling the creation of a variety of organic molecules with potential applications in pharmaceuticals and material chemistry.
Material Chemistry
In the field of material chemistry, 9-Hydroxyphenylfluoron serves as a building block for the development of new materials . Its structural properties allow for the creation of polymers and other materials with unique optical and electronic characteristics. These materials can be used in the development of sensors, organic electronics, and photonics.
Pharmaceutical Chemistry
9-Hydroxyphenylfluoron: plays a significant role in pharmaceutical chemistry. It’s involved in the synthesis of drug molecules and the development of diagnostic agents . The compound’s ability to bind selectively to certain biological targets makes it valuable for creating molecules that can interact with specific proteins or cells in the body.
Molecular Sensing
The high affinity and fast association rate of antibodies towards the carboxyphenyl moiety of fluorescein, which is structurally similar to 9-Hydroxyphenylfluoron , suggest its potential use in molecular sensing applications . The compound could be incorporated into sensors that detect specific substances or changes in the environment, providing valuable data for medical, industrial, and environmental monitoring.
Spectroscopic Studies
9-Hydroxyphenylfluoron: has unique spectroscopic characteristics that make it suitable for use in various spectroscopic studies . Its ability to quench fluorescence upon binding with antibodies can be exploited in studies aiming to understand protein-ligand interactions, enzyme activities, and other biochemical processes.
Molecular Switches
The strong emission quenching effect of 9-Hydroxyphenylfluoron upon complex formation with antibodies indicates its potential as a component in molecular switches . These switches can be used in nanotechnology and molecular electronics to control the flow of electrical current or the emission of light at the nanoscale.
Safety and Hazards
Mechanism of Action
Target of Action
9-Hydroxyphenylfluoron, also known as salicyl fluorone, primarily targets the Single Strand Binding protein (SSB) . SSB is a protein that binds to single-stranded DNA and plays a crucial role in DNA replication, recombination, and repair .
Mode of Action
The compound disrupts the interaction of SSB with PriA, a helicase loader . This disruption inhibits the normal function of SSB, thereby affecting the DNA replication process .
Biochemical Pathways
The primary biochemical pathway affected by 9-Hydroxyphenylfluoron is the NAD salvage pathway . This pathway is a two-step process to regenerate NAD after cleavage and is the predominant pathway for humans . The rate-limiting enzyme within this pathway is Nicotinamide PhosphribosylTransferase (NAMPT) . The compound’s action on SSB can indirectly influence this pathway, affecting the cellular metabolism.
Result of Action
The primary result of 9-Hydroxyphenylfluoron’s action is the disruption of DNA replication due to its inhibitory effect on SSB . This can lead to DNA damage and, ultimately, cell death . Additionally, by affecting the NAD salvage pathway, the compound can influence cellular metabolism .
properties
IUPAC Name |
2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,20-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWQEXZZWRVXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189203 | |
| Record name | 9-Hydroxyphenylfluoron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3569-82-2 | |
| Record name | 9-Hydroxyphenylfluoron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000737903 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxyphenylfluoron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Salicyl fluorone acts as a ligand, forming chelate complexes with various metal ions. This interaction is based on the coordination of the metal ion with the oxygen atoms in the salicyl fluorone molecule. This complexation often results in a significant color change, making it useful for spectrophotometric detection and quantification of these metals. [, , , , ] For example, in the presence of cetylpyridinium bromide, salicyl fluorone forms a colored complex with cobalt(II) in a basic solution. This reaction is leveraged in a flow injection micelle-solubilized spectrophotometry method for cobalt detection. []
A: Salicyl fluorone (9-Hydroxyphenylfluorone) has the molecular formula C20H12O5. While its exact molecular weight can vary slightly depending on isotopic abundance, it's approximately 332.31 g/mol. Spectroscopic studies, particularly UV-Vis spectrophotometry, reveal specific absorbance properties depending on the metal ion complexed and the solution conditions. [, , , , , ]
A: The performance of salicyl fluorone as a reagent is influenced by factors like pH, temperature, and the presence of other chemicals. For instance, the reaction of molybdenum(VI) with salicyl fluorone is enhanced in the presence of hydrochloric acid and the ionic liquid 1-hexadecyl-3-methylimidazolium bromide (C16minBr). [] The choice of buffer solution and its pH significantly impact the sensitivity and selectivity of metal ion detection using salicyl fluorone. [, , ]
A: While salicyl fluorone itself might not be a catalyst, it plays a crucial role in catalytic kinetic spectrophotometry. The fading reaction of 2,3,7-Trihydroxy-9-Salicyl Fluorone solution, when oxidized by H2O2, is significantly catalyzed by Nickel(II) in a sodium hydroxide solution. This forms the basis for a sensitive method to determine trace amounts of Nickel(II). [] Similarly, cobalt(II) exhibits a catalytic effect on the oxidation fading reaction of H2O2 on 5'-nitro salicyl fluorone in a sodium hydroxide solution. This catalytic action allows for the determination of trace amounts of cobalt(II) using catalytic kinetic spectrophotometry. []
A: While the provided abstracts don't delve into detailed computational studies, researchers utilize various analytical techniques to understand the interactions of salicyl fluorone with metal ions. Techniques like spectrophotometry are often coupled with mathematical models, like the Lambert-Beer law, to quantify the metal ion concentration based on absorbance measurements. [, , ]
A: Structural modifications to salicyl fluorone can significantly impact its complexation abilities. For example, 5-bromo-salicyl-fluorone (5-BrSAF) exhibits different fluorescence properties compared to salicyl fluorone. This modified compound is used in a fluorescence quenching method for determining cefetamet pivoxil hydrochloride. []
ANone: The provided research abstracts don't offer detailed information on specific SHE regulations for salicyl fluorone. It is crucial to consult relevant safety data sheets and regulatory guidelines when handling any chemical substance.
A: Spectrophotometry, particularly UV-Vis spectrophotometry, is widely used in conjunction with salicyl fluorone. The formation of colored complexes with metal ions allows for quantitative analysis based on the Beer-Lambert law. Researchers select specific wavelengths where maximum absorbance occurs for both the metal-salicyl fluorone complex and salicyl fluorone alone to minimize interference and enhance sensitivity. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



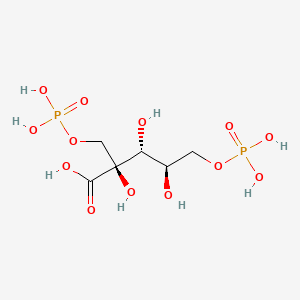
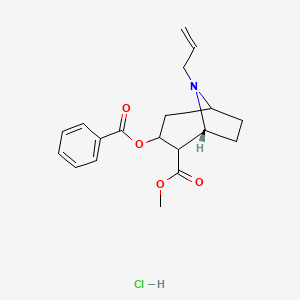
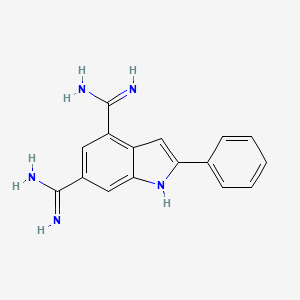

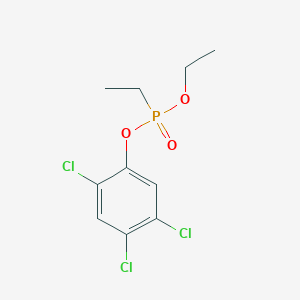

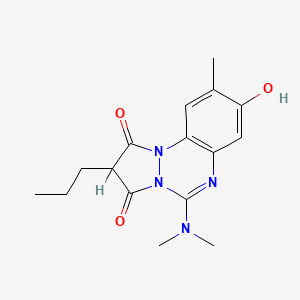
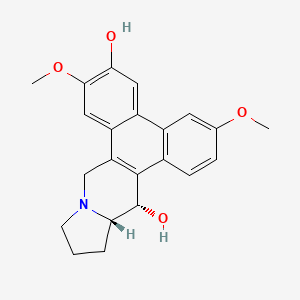


![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
